1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
Description
1-(3-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group and a pyridinylmethyl moiety linked to a 1-methylpyrazole substituent. Its molecular formula is C₂₀H₂₃ClN₅O₃ (molecular weight ~409.89 g/mol, based on structural analogs in ).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-16(5-6-21-23)13-7-12(9-19-11-13)10-20-17(24)22-15-4-2-3-14(18)8-15/h2-9,11H,10H2,1H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJCUQDGSRLBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Formation of the pyrazolyl intermediate: This can be achieved by reacting 1-methyl-1H-pyrazole with an appropriate halogenated pyridine derivative under basic conditions.
Coupling with chlorophenyl isocyanate: The pyrazolyl intermediate is then reacted with 3-chlorophenyl isocyanate to form the desired urea derivative. This step usually requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Melanoma
- Renal Cancer
- Breast Cancer
- Ovarian Cancer
- Leukemia
The compound's efficacy is often measured using GI50 values, which indicate the concentration required to inhibit cell growth by 50%. Studies have reported GI50 values as low as 0.1 μM, indicating potent activity against multiple cancer types .
Urease Inhibition
Urease is an enzyme that plays a crucial role in various pathological conditions, including kidney stone formation and peptic ulcers. Compounds similar to this compound have been investigated for their potential as urease inhibitors. The thiourea derivatives have shown promising results in inhibiting urease activity, suggesting that this compound may also possess similar properties .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer effects of similar compounds demonstrated that modifications in the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells. The incorporation of halogen substituents on the phenyl ring was found to improve potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Urease Inhibition
In vitro studies have shown that derivatives of this compound exhibit competitive inhibition against urease. The presence of hydrophobic groups on the phenyl ring was correlated with increased inhibitory activity, suggesting that structural optimization can lead to more effective urease inhibitors .
Data Tables
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and pyrazolyl groups suggests potential for interactions with hydrophobic and aromatic regions of proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Analogues
Key Findings from Comparative Studies
Electronic and Steric Effects
- Chlorophenyl vs. Methoxy groups increase polarity but may reduce membrane permeability.
- Pyridinylmethyl vs. Imidazolidinone: The pyridinylmethyl group in the target compound improves aqueous solubility relative to imidazolidinone-based D31 (), which trades urea’s hydrogen-bonding capacity for a rigid, planar core.
Lipophilicity and Bioavailability
- The tert-butyl group in ’s analog increases lipophilicity (logP ~4.2 estimated), which may enhance blood-brain barrier penetration but reduce solubility. The target compound’s pyridinyl group likely balances this with moderate hydrophilicity.
Biological Activity
1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorophenyl group, a pyrazole moiety, and a pyridine derivative. Its molecular formula is C16H17ClN4O, with a molecular weight of approximately 318.79 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
- MCF7 (Breast Cancer) : The compound exhibited an IC50 value of 12.50 µM, indicating moderate cytotoxicity against breast cancer cells .
- A549 (Lung Cancer) : Inhibition of cell growth was observed with an IC50 value of 26 µM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:
- COX Inhibition : The compound showed significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (µg/mL) | Target Enzyme |
|---|---|---|
| 1-(3-chlorophenyl)-3-(...) | 60.56 | COX-2 |
| Standard (Diclofenac Sodium) | 54.65 | COX |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation in cancer cells.
- Inflammatory Pathway Modulation : The inhibition of COX enzymes results in decreased prostaglandin synthesis, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Study on MCF7 Cells : A recent study found that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth and improved survival rates, suggesting potential for clinical application in oncology .
Q & A
Q. What are the established synthetic routes for preparing 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea?
The compound is synthesized via a multi-step approach:
- Step 1 : Preparation of the pyridine-pyrazole core. A nucleophilic substitution reaction between 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and phenol derivatives using K₂CO₃ as a base catalyst (similar to methods in ).
- Step 2 : Urea linkage formation. Reaction of 3-chlorophenyl isocyanate with the aminomethylpyridine intermediate under anhydrous conditions (analogous to urea-forming steps in ).
- Purification : Column chromatography (silica gel) and recrystallization in ethanol/water mixtures are recommended for isolating the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the urea NH proton (~8.5–9.5 ppm) and aromatic/heterocyclic carbon environments (e.g., pyridine C-3 at ~150 ppm) .
- HRMS : For precise molecular weight validation (e.g., [M+H]+ expected at m/z ~412.12) .
- IR Spectroscopy : Identification of urea carbonyl stretches (~1640–1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for urea derivatives with similar scaffolds?
Contradictions often arise from dynamic NH proton exchange or solvent-dependent conformational changes. Strategies include:
Q. What structural modifications enhance inhibitory activity against kinase targets like Aurora A?
Structure-activity relationship (SAR) studies suggest:
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 3-position improves binding affinity ( ).
- Urea linker optimization : Replacing the urea with thiourea or acylurea groups alters hydrogen-bonding interactions with catalytic lysine residues .
- Pyridine functionalization : Adding methyl groups to the pyridine ring enhances hydrophobic interactions in the ATP-binding pocket .
Q. What computational approaches predict binding modes of this compound with MurA enzyme?
Methodological workflow:
- Molecular docking (AutoDock Vina) : To screen poses using the MurA crystal structure (PDB: 1UAE). Focus on urea interactions with Asp305 and Arg391 .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories .
- Free energy calculations (MM-PBSA) : Quantify binding energy contributions from key residues .
Q. How do solvent choices impact Suzuki coupling efficiency during pyridine-pyrazole synthesis?
Optimization strategies from :
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of boronic acid intermediates but may promote side reactions.
- Aqueous/organic biphasic systems (toluene/H₂O) : Improve yields (≥75%) when using Pd(PPh₃)₄ as a catalyst.
- Additives (K₃PO₄) : Stabilize the transition state and reduce palladium leaching .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting IC₅₀ values in enzyme inhibition assays?
Discrepancies may arise from assay conditions:
- ATP concentration : Use fixed [ATP] (1 mM) to standardize competition assays .
- Pre-incubation time : Extend inhibitor-enzyme contact (30 min) to account for slow-binding kinetics .
- Control experiments : Include positive controls (e.g., SNS-314 Mesylate for Aurora A) to validate assay reliability .
Q. What strategies mitigate low yields in urea bond formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
